

Streptozocin: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *streptozocin*

Cat. No.: *B1169934*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozocin (STZ), a naturally occurring antibiotic produced by the soil microbe *Streptomyces achromogenes*, is a potent cytotoxic agent with significant applications in biomedical research and clinical oncology.^{[1][2]} Structurally, it is a glucosamine-nitrosourea compound, a feature that dictates its unique biological activity. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of streptozocin, with a focus on its utility in inducing experimental diabetes and its application as an antineoplastic agent. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate its practical application in a research setting.

Molecular Structure and Chemical Properties

Streptozocin is a well-characterized molecule with the IUPAC name 1-methyl-1-nitroso-3-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea.^{[3][4][5]} Its structure comprises a glucose moiety linked to a highly reactive N-methyl-N-nitrosourea (MNU) group. This unique combination allows for its selective uptake into cells expressing the glucose transporter 2 (GLUT2), particularly pancreatic β -cells, and subsequent exertion of its cytotoxic effects through DNA alkylation.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of streptozocin is presented in the table below, providing essential data for its handling, storage, and experimental use.

Property	Value	References
CAS Number	18883-66-4	[4][5][6][7][8][9][10][11]
Molecular Formula	C8H15N3O7	[1][5][6][7][8][11][12][13][14]
Molecular Weight	265.22 g/mol	[1][6][7][11][12][14]
Appearance	Pale yellow to off-white crystalline powder	[3][7][9][10][15][16]
Melting Point	121 °C (decomposes)	[3][10]
Solubility	Soluble in water, lower alcohols, and ketones.	[3][9][17][18]
Water: ~50 mg/mL	[17][18]	
DMSO: ~25-50 mg/mL	[10]	
pKa	1.35	[9][19]
LogP	-1.45	[9][19]
Optical Rotation	$[\alpha]D25 +39^\circ$ (in aqueous solution)	[7][9][18]
Stability	Stable for up to 2 years when stored frozen and protected from light and moisture. Solutions are unstable and should be prepared fresh. Maximum stability in solution is at pH 4.	[18][20]

Mechanism of Action: Selective Cytotoxicity

The biological activity of streptozocin is intrinsically linked to its chemical structure. The glucose moiety facilitates its entry into pancreatic β -cells via the GLUT2 transporter, leading to its accumulation within these cells.^[2] Once inside the cell, the nitrosourea group becomes the active cytotoxic component.

Signaling Pathway of Streptozocin-Induced β -Cell Apoptosis

The cytotoxic effects of streptozocin are multifaceted and culminate in the induction of apoptosis. The primary mechanism involves the alkylation of DNA, leading to a cascade of cellular events.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of streptozocin-induced β -cell apoptosis.

The key steps in this pathway are:

- Uptake: Streptozocin is transported into pancreatic β -cells via the GLUT2 transporter.^[2]

- DNA Alkylation: The N-methyl-N-nitrosourea moiety of streptozocin acts as a potent DNA alkylating agent, transferring a methyl group to DNA bases. This leads to DNA damage and fragmentation.[21]
- PARP Activation and NAD⁺ Depletion: The DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP) as part of the cellular repair mechanism. Overactivation of PARP leads to the depletion of its substrate, NAD⁺, which is crucial for cellular energy metabolism.[21]
- Generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO): Streptozocin metabolism also leads to the production of ROS and NO, which contribute to cellular stress and damage.[21]
- Mitochondrial Dysfunction: The combination of NAD⁺ depletion and increased oxidative stress leads to mitochondrial dysfunction, a critical step in the apoptotic cascade.
- Apoptosis: The culmination of these events triggers the programmed cell death of the pancreatic β -cells.

Experimental Protocols

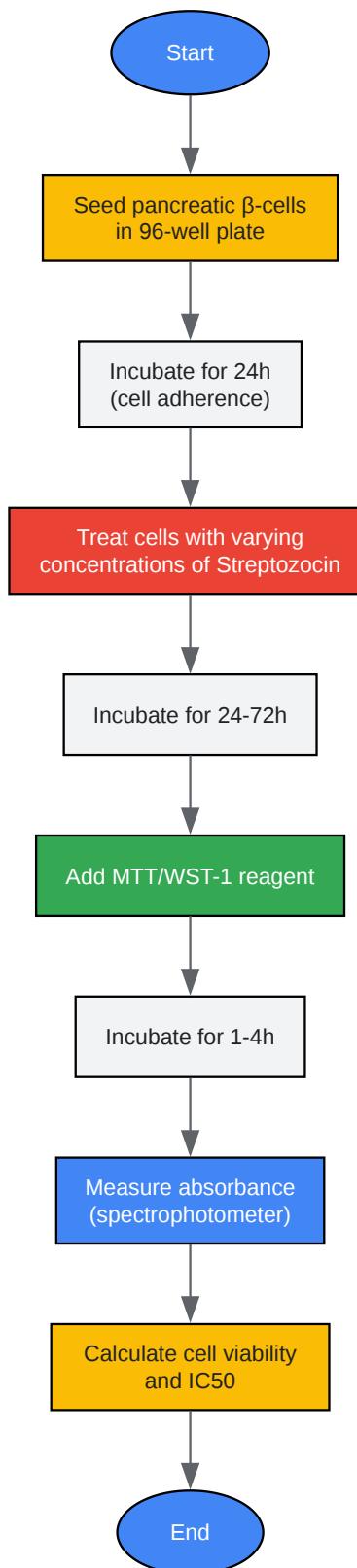
The selective toxicity of streptozocin towards pancreatic β -cells makes it an invaluable tool for inducing diabetes in animal models for research purposes. It is also used in cytotoxicity assays to screen for potential therapeutic agents.

Induction of Type 1 Diabetes in Rodents

This protocol provides a general guideline for the induction of type 1 diabetes in rats using streptozocin. Dosing and administration routes may need to be optimized depending on the animal strain, age, and sex.

Materials:

- Streptozocin (STZ)
- 0.1 M Citrate buffer, pH 4.5 (prepare fresh)
- Sterile saline (0.9% NaCl)


- Insulin (optional, for managing severe hyperglycemia)
- Glucose meter and test strips

Procedure:

- **Animal Preparation:** Acclimatize animals for at least one week before the experiment. Fasting prior to STZ injection is a common practice, typically for 4-6 hours for mice and 6-8 hours for rats, to enhance the diabetogenic effect.[\[20\]](#)
- **STZ Solution Preparation:** Immediately before use, dissolve streptozocin in cold, sterile 0.1 M citrate buffer (pH 4.5) to the desired concentration. STZ is unstable in solution and should be administered within 5-10 minutes of preparation. Protect the solution from light.[\[20\]](#)
- **Administration:** A common method for inducing type 1 diabetes is a single intraperitoneal (i.p.) or intravenous (i.v.) injection. A widely used dose for rats is in the range of 40-65 mg/kg body weight.[\[20\]](#) For mice, a single high dose (e.g., 150-200 mg/kg i.p.) or multiple low doses (e.g., 40-50 mg/kg i.p. for 5 consecutive days) can be used.
- **Post-injection Monitoring:** Monitor blood glucose levels regularly (e.g., daily for the first week) from tail vein blood using a glucose meter. Hyperglycemia (typically >250-300 mg/dL) is usually established within 48-72 hours.
- **Animal Care:** Provide animals with free access to food and water. In some cases, providing a 10% sucrose solution in the drinking water for the first 24 hours post-injection can help prevent acute hypoglycemia. For severe hyperglycemia, insulin administration may be necessary to prevent mortality.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of streptozocin on a pancreatic β -cell line (e.g., INS-1 or MIN6) using a colorimetric assay such as the MTT or WST-1 assay.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a streptozocin cytotoxicity assay.

Materials:

- Pancreatic β -cell line (e.g., INS-1, MIN6)
- Complete cell culture medium
- 96-well cell culture plates
- Streptozocin (STZ)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
- Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed the pancreatic β -cells into a 96-well plate at an appropriate density (e.g., 1×10^4 to 5×10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Treatment: Prepare a stock solution of streptozocin in an appropriate solvent (e.g., citrate buffer or culture medium) immediately before use. Prepare serial dilutions of STZ in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of STZ. Include a vehicle control (medium with solvent but no STZ).
- Incubation: Incubate the cells with streptozocin for the desired time period (e.g., 24, 48, or 72 hours).
- Cell Viability Assay:
 - For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to a purple formazan. After incubation, remove the MTT

solution and add a solubilization buffer to dissolve the formazan crystals.

- For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-1 to a colored formazan product that is soluble in the culture medium.
- Readout: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the STZ concentration to determine the IC₅₀ value (the concentration of STZ that inhibits 50% of cell growth).

Safety and Handling

Streptozocin is a hazardous chemical and should be handled with appropriate safety precautions. It is a potential carcinogen and mutagen.[\[9\]](#)[\[21\]](#) Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with streptozocin powder and concentrated solutions should be performed in a certified chemical fume hood.[\[21\]](#) Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Streptozocin remains a cornerstone in diabetes research and a relevant therapeutic agent in oncology. Its unique chemical structure, which combines a glucose moiety for targeted uptake with a cytotoxic nitrosourea group, provides a powerful tool for studying pancreatic β -cell biology and for the development of targeted cancer therapies. A thorough understanding of its molecular properties, mechanism of action, and proper handling is essential for its effective and safe use in the laboratory and clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Streptozotocin - Wikipedia [en.wikipedia.org]
- 2. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptozocin - LKT Labs [lktlabs.com]
- 4. bocsci.com [bocsci.com]
- 5. Streptozotocin, 97+% 500 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Streptozocin | Apoptosis Inducers | Tocris Bioscience [tocris.com]
- 7. toku-e.com [toku-e.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Streptozocin | C8H15N3O7 | CID 29327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Streptozotocin | 18883-66-4 [chemicalbook.com]
- 11. Streptozotocin [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. Streptozocin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. STREPTOZOCIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. policies.unc.edu [policies.unc.edu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Table 5, Properties of Streptozotocin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Streptozocin: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169934#streptozocin-molecular-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com